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Executive Summary
Cholangiopathies, a group of chronic liver diseases characterized by damage to the bile ducts,

represent a significant unmet medical need. The farnesoid X receptor (FXR), a nuclear receptor

that is a key regulator of bile acid, lipid, and glucose homeostasis, has emerged as a promising

therapeutic target. EDP-305 is a novel, potent, and selective non-bile acid FXR agonist that

has shown considerable promise in preclinical and clinical studies for the treatment of

cholestatic liver diseases, including primary biliary cholangitis (PBC). This technical guide

provides an in-depth overview of the core data and methodologies related to the investigation

of EDP-305 in cholangiopathies, with a focus on its mechanism of action, preclinical efficacy,

and clinical trial findings.

Introduction to EDP-305
EDP-305 is a synthetic, non-steroidal FXR agonist developed by Enanta Pharmaceuticals.[1] It

is characterized by its high potency and selectivity for the FXR receptor with minimal cross-

reactivity to other receptors such as the G protein-coupled bile acid receptor 1 (TGR5).[2][3]

This selectivity is a key differentiator from other FXR agonists, like obeticholic acid (OCA), and

may contribute to its distinct therapeutic profile.[2][3] EDP-305 has been designed to avoid the

formation of taurine and glycine conjugates, which are metabolites of bile acid-based FXR

agonists that may be associated with off-target effects.[1]
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Mechanism of Action: FXR Agonism in
Cholangiopathies
The therapeutic potential of EDP-305 in cholangiopathies stems from its activation of the

farnesoid X receptor (FXR). FXR is highly expressed in the liver and intestine and plays a

central role in maintaining bile acid homeostasis.[4]

Signaling Pathway of FXR Activation:
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Figure 1: Simplified signaling pathway of EDP-305 as an FXR agonist.

Activation of FXR by EDP-305 in the intestine leads to the induction of Fibroblast Growth

Factor 19 (FGF19), which then travels to the liver.[5] In hepatocytes, FGF19 binds to its

receptor complex (FGFR4/β-Klotho) and, along with direct FXR activation by EDP-305,
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upregulates the Small Heterodimer Partner (SHP).[5] SHP, in turn, inhibits the expression of

Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] This

dual mechanism leads to a potent reduction in the overall bile acid pool. Furthermore, hepatic

FXR activation upregulates the Bile Salt Export Pump (BSEP), promoting the excretion of bile

acids from hepatocytes into the bile canaliculi.[4]

Preclinical Evidence in Cholangiopathy Models
The efficacy of EDP-305 has been rigorously evaluated in murine models of biliary fibrosis that

mimic key aspects of human cholangiopathies.

BALB/c.Mdr2-/- Mouse Model of Biliary Fibrosis
The BALB/c.Mdr2-/- mouse model is characterized by a genetic defect that leads to

progressive biliary fibrosis, portal hypertension, and mimics features of primary sclerosing

cholangitis (PSC).[2][3]

Experimental Workflow for BALB/c.Mdr2-/- Mouse Model Study:
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Figure 2: Experimental workflow for the EDP-305 study in the BALB/c.Mdr2-/- mouse model.

Quantitative Data from the BALB/c.Mdr2-/- Mouse Model:
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Parameter Vehicle
EDP-305 (10
mg/kg)

EDP-305 (30
mg/kg)

OCA (30
mg/kg)

Serum ALT (U/L) ~400 ~280 (↓30%) ~188 (↓53%) ~280 (↓30%)

Portal Pressure

(mmHg)
~12 Decreased

Significantly

Decreased

No significant

change

Collagen

Deposition (%

area)

High Decreased ↓39%
No significant

change

α-SMA positive

area (%)
High Decreased ~3-fold reduction

Dichotomous

effects

CK19 positive

area (%)
High Decreased ~3-fold reduction

Worsened

ductular reaction

Procollagen α1(I)

mRNA
High

Significantly

Reduced

Significantly

Reduced
No effect

TGFβ1 mRNA High
Significantly

Reduced

Significantly

Reduced
No effect

TIMP-1 mRNA High
Significantly

Reduced

Significantly

Reduced
No effect

Data compiled from An et al., Hepatology 2020.[2][3]

In this model, EDP-305 treatment for 6 weeks, starting at an age when fibrosis is already

established, led to significant improvements in liver injury and fibrosis.[2][3] Notably, EDP-305
reduced serum transaminases by up to 53% and decreased portal pressure.[2][3] Histological

analysis revealed a dose-dependent reduction in periportal bridging fibrosis, with up to a 39%

decrease in collagen deposition at the high dose.[2][3] In contrast, while OCA also reduced

serum transaminases, it did not improve fibrosis and was associated with a worsening of the

ductular reaction, a key pathological feature of cholangiopathies.[2][3] EDP-305, however,

suppressed the ductular reaction.[2][3]

Methionine-Choline Deficient (MCD) Diet Mouse Model
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While primarily a model for non-alcoholic steatohepatitis (NASH), the MCD diet model also

induces significant liver injury and fibrosis, providing further insights into the anti-fibrotic

potential of EDP-305.

Quantitative Data from the MCD-fed Mouse Model:

Parameter Vehicle
EDP-305 (10
mg/kg)

EDP-305 (30
mg/kg)

OCA (30
mg/kg)

Serum ALT (U/L) High - ↓62% ↓30%

Collagen

Deposition (%

area)

High ↓ >80% reduction
No significant

change

Data compiled from An et al., Hepatology 2020.[2][3]

In MCD-fed mice, EDP-305 treatment for 4 weeks significantly reduced serum ALT by 62% and

profoundly inhibited perisinusoidal fibrosis, with an over 80% reduction in collagen deposition.

[2][3] Similar to the Mdr2-/- model, OCA had a less pronounced effect on ALT and did not

improve fibrosis.[2][3]

Clinical Development in Primary Biliary Cholangitis
(PBC)
Based on the promising preclinical data, EDP-305 advanced into clinical trials for the treatment

of PBC, a chronic autoimmune cholangiopathy.

The INTREPID Study (Phase 2)
The INTREPID study was a Phase 2, randomized, double-blind, placebo-controlled trial

designed to evaluate the efficacy, safety, and tolerability of EDP-305 in patients with PBC who

had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[6]

INTREPID Study Design:
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Figure 3: Overview of the INTREPID Phase 2 study design in PBC.

Quantitative Data from the INTREPID Study:
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Endpoint Placebo EDP-305 1 mg EDP-305 2.5 mg

Primary Endpoint:

≥20% reduction in

ALP at Week 12

11% of patients 45% of patients -

Secondary Endpoint:

Change from baseline

in ALT

- Met Met

Secondary Endpoint:

Change from baseline

in AST

- Met Met

Secondary Endpoint:

Change from baseline

in GGT

- Met Met

Adverse Events:

Pruritus
Mild Mild to Moderate Mild to Moderate

Data compiled from public press releases and clinical trial information.[7]

The study met its primary endpoint, with 45% of patients in the 1 mg EDP-305 arm achieving at

least a 20% reduction in alkaline phosphatase (ALP) at week 12, compared to 11% in the

placebo group.[7] The study also met its secondary endpoints, demonstrating significant

changes from baseline in liver enzymes including ALT, AST, and GGT.[7] The most common

adverse event was pruritus, which was generally mild to moderate in severity.[7]

Experimental Protocols
Preclinical Studies
Animal Models:

BALB/c.Mdr2-/- Mice: Male BALB/c.Mdr2-/- mice were used. From 6 to 12 weeks of age,

mice received daily oral gavage of either vehicle (0.5% methylcellulose), EDP-305 (10 or 30

mg/kg), or OCA (30 mg/kg).[2][3]
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MCD Diet Mice: Male C57BL/6J mice were fed a methionine-choline deficient diet for 4

weeks to establish liver injury. For the following 4 weeks, mice received daily oral gavage of

vehicle, EDP-305 (10 or 30 mg/kg), or OCA (30 mg/kg).[2][3]

Histological and Molecular Analysis:

Liver Histology: Liver tissues were fixed in 10% neutral buffered formalin, embedded in

paraffin, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E) for general

morphology and Picrosirius Red for collagen deposition.[2][3]

Immunohistochemistry (IHC): IHC was performed for α-smooth muscle actin (α-SMA) to

identify activated hepatic stellate cells and for cytokeratin 19 (CK19) to assess the ductular

reaction.[2][3]

Gene Expression Analysis: Total RNA was extracted from liver tissue, and quantitative real-

time PCR (qPCR) was performed to measure the mRNA levels of pro-fibrogenic genes

(Procollagen α1(I), TGFβ1, TIMP-1).[2][3]

In Vitro Studies:

Hepatic Stellate Cell (HSC) Isolation and Culture: Primary HSCs were isolated from healthy

mouse livers and cultured. Cells were treated with EDP-305 or vehicle to assess the direct

effects on HSC activation and proliferation.[2][3]

Clinical Studies (INTREPID Trial)
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[6]

Patient Population: Adults with a diagnosis of PBC with an inadequate response to or

intolerance to UDCA.[6]

Intervention: Patients were randomized to receive once-daily oral doses of EDP-305 (1 mg

or 2.5 mg) or placebo for 12 weeks.[6]

Primary Endpoint: The proportion of patients achieving at least a 20% reduction in serum

ALP from baseline at Week 12.[7]
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Secondary Endpoints: Changes from baseline in other liver enzymes (ALT, AST, GGT) and

safety and tolerability assessments.[7]

Conclusion and Future Directions
EDP-305 has demonstrated a promising preclinical profile as a potent and selective FXR

agonist with significant anti-cholestatic and anti-fibrotic effects in relevant animal models of

cholangiopathy. A key differentiating feature appears to be its ability to suppress the ductular

reaction, a component of liver injury that is exacerbated by the first-generation FXR agonist

OCA. The positive results from the Phase 2 INTREPID study in PBC patients further support its

potential as a novel therapeutic for cholangiopathies. While pruritus remains a class effect of

FXR agonists, the data suggests a potential for a therapeutic window with EDP-305. Further

clinical development, including larger and longer-term studies, will be crucial to fully elucidate

the efficacy and safety profile of EDP-305 and to establish its place in the evolving treatment

landscape for these challenging liver diseases. The focus of further development for EDP-305
has shifted towards NASH, but its demonstrated efficacy in models of biliary disease suggests

its potential utility in a broader range of fibrotic liver conditions.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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